Methyl 2-acetamido-3-iodoprop-2-enoate
Description
Methyl 2-acetamido-3-iodoprop-2-enoate is an organic compound with the molecular formula C6H8INO3 It is characterized by the presence of an iodine atom, an acetamido group, and a methyl ester group
Properties
CAS No. |
918827-30-2 |
|---|---|
Molecular Formula |
C6H8INO3 |
Molecular Weight |
269.04 g/mol |
IUPAC Name |
methyl 2-acetamido-3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H8INO3/c1-4(9)8-5(3-7)6(10)11-2/h3H,1-2H3,(H,8,9) |
InChI Key |
DZEUFEYYPYNFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CI)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-iodoprop-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-acetamidoacrylate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-iodoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products with altered functional groups.
Reduction Reactions: Deiodinated compounds or reduced derivatives.
Scientific Research Applications
Methyl 2-acetamido-3-iodoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3-iodoprop-2-enoate involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-bromoprop-2-enoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-acetamido-3-chloroprop-2-enoate: Contains a chlorine atom instead of iodine.
Methyl 2-acetamido-3-fluoroprop-2-enoate: Features a fluorine atom in place of iodine.
Uniqueness
Methyl 2-acetamido-3-iodoprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
